molecular formula C10H10F6N2O2 B5521220 4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine

4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine

Cat. No.: B5521220
M. Wt: 304.19 g/mol
InChI Key: AFRMIDLDUGFWJO-UHFFFAOYSA-N
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Description

4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine is an organic compound characterized by the presence of two trifluoroethoxy groups attached to a benzene ring, along with two amine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine typically involves the reaction of 4,6-dibromo-1,3-diaminobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with trifluoroethoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amine groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the amine groups.

    2,4,6-Tris(2,2,2-trifluoroethoxy)benzene: Contains an additional trifluoroethoxy group.

    4,6-Diamino-1,3-dimethoxybenzene: Similar amine groups but different ether substituents.

Uniqueness

4,6-Bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine is unique due to the combination of trifluoroethoxy and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,6-bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6N2O2/c11-9(12,13)3-19-7-2-8(6(18)1-5(7)17)20-4-10(14,15)16/h1-2H,3-4,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRMIDLDUGFWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)OCC(F)(F)F)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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